molecular formula C19H19ClN2O2S B11476200 1-(4-chlorobenzyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine

1-(4-chlorobenzyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine

Cat. No.: B11476200
M. Wt: 374.9 g/mol
InChI Key: HCOMBYYLERJXSM-UHFFFAOYSA-N
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Description

3-(BENZENESULFONYL)-1-[(4-CHLOROPHENYL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE is a complex organic compound characterized by its unique structure, which includes a benzenesulfonyl group, a chlorophenylmethyl group, and a dimethylpyrrolamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZENESULFONYL)-1-[(4-CHLOROPHENYL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE typically involves multiple steps, starting with the preparation of the core pyrrole structureCommon reagents used in these reactions include benzenesulfonyl chloride and 4-chlorobenzyl chloride, under conditions that may involve the use of bases such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(BENZENESULFONYL)-1-[(4-CHLOROPHENYL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the pyrrole core.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

3-(BENZENESULFONYL)-1-[(4-CHLOROPHENYL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(BENZENESULFONYL)-1-[(4-CHLOROPHENYL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(BENZENESULFONYL)-1-[(4-CHLOROPHENYL)METHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE is unique due to its combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications and interactions, making it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C19H19ClN2O2S

Molecular Weight

374.9 g/mol

IUPAC Name

3-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-4,5-dimethylpyrrol-2-amine

InChI

InChI=1S/C19H19ClN2O2S/c1-13-14(2)22(12-15-8-10-16(20)11-9-15)19(21)18(13)25(23,24)17-6-4-3-5-7-17/h3-11H,12,21H2,1-2H3

InChI Key

HCOMBYYLERJXSM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)N)CC3=CC=C(C=C3)Cl)C

Origin of Product

United States

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